REACTION_CXSMILES
|
[C:1]([NH:8][C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:10]=1[N+:16]([O-:18])=O)([C:3](OCC)=[O:4])=[O:2].CN(C=O)C.[Cl-].[NH4+].CO.C(Cl)(Cl)Cl>O.[Zn]>[F:15][C:13]1[CH:14]=[C:9]2[C:10](=[CH:11][CH:12]=1)[N:16]([OH:18])[C:3](=[O:4])[C:1](=[O:2])[NH:8]2 |f:2.3,4.5|
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Name
|
2-ethoxalylamino-4-fluoronitrobenzene
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C(=O)OCC)NC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
124 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5.64 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
washed with hot DMF
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
the resulting inorganic salt crystals were filtered off
|
Type
|
ADDITION
|
Details
|
To the organic layer was added methanol
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were recovered by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2NC(C(N(C2=CC1)O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.73 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |